
1,4-Diethoxybenzene
Overview
Description
1,4-Diethoxybenzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1,4-Diethoxybenzene is an organic compound that is primarily used in the field of organic synthesis It is used as a reagent in chemical reactions, particularly in the friedel-crafts alkylation .
Mode of Action
The mode of action of this compound is primarily through its role in the Friedel-Crafts alkylation . In this reaction, this compound acts as an aromatic compound that undergoes substitution by an alkyl group. The reaction involves the formation of a carbocation, which is a strong electrophile, and this carbocation then forms a bond with the aromatic ring .
Biochemical Pathways
It plays a crucial role in synthetic chemistry, particularly in the synthesis of various organic compounds .
Pharmacokinetics
Like other organic compounds, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Friedel-Crafts alkylation . The specific products of these reactions depend on the other reactants used and the conditions under which the reaction is carried out.
Action Environment
The action of this compound, particularly its role in chemical reactions, can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of catalysts, and the concentrations of the reactants . In addition, the photodegradation of dimethoxybenzene isomers, including this compound, has been found to be enhanced in/on ice compared to in aqueous solution .
Biological Activity
1,4-Diethoxybenzene (DEB), with the molecular formula CHO, is an organic compound characterized by a benzene ring substituted with two ethoxy groups at the para positions. This compound appears as a colorless to pale yellow liquid and has garnered interest for its potential biological activities, particularly in neuropharmacology and as an intermediate in organic synthesis.
This compound can be synthesized through various methods, including alkylation of hydroquinone with bromoethane. The synthesis conditions can significantly affect the yield and purity of the final product. Notably, DEB serves as a precursor for more complex organic molecules and has been utilized in the development of liquid crystalline materials due to its unique structural properties .
Biological Activity
Research into the biological activity of this compound is still emerging. While its primary role has been as a synthetic intermediate, several studies have indicated potential neuroactive properties. The compound's structural similarities to other biologically active compounds suggest that it may interact with biological systems in various ways:
- Neuroactivity : Some studies hint at neuroactive properties, although specific mechanisms remain largely unexplored. The interaction of DEB with neurotransmitter systems could be a promising area for further research.
- Antimicrobial Activity : There is evidence suggesting that derivatives of this compound exhibit antimicrobial properties. For instance, compounds derived from it have shown significant bactericidal activity against Staphylococcus aureus and Escherichia coli .
1. Neuroactive Properties
A study investigated the effects of this compound on neuronal cells, revealing that it could influence cell viability and neurotransmitter release. However, detailed mechanisms of action were not fully elucidated, indicating a need for further investigation into its neuropharmacological effects.
2. Antimicrobial Studies
Research conducted on modified ethoxybenzene compounds demonstrated notable antibacterial effects. For example, double-triazole substituted derivatives exhibited significant activity against gram-positive bacteria, suggesting that structural modifications of DEB could enhance its biological efficacy .
Data Tables
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | CHO | Potential neuroactive properties; antimicrobial activity |
1,2-Diethoxybenzene | CHO | Altered reactivity; potential derivatives explored |
1,3-Diethoxybenzene | CHO | Different electronic properties; less studied |
Scientific Research Applications
Organic Synthesis
1,4-Diethoxybenzene serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations that are essential in producing other compounds.
Key Applications in Organic Synthesis
- Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceuticals due to its ability to undergo electrophilic substitution reactions.
- Pesticide Production : The compound is used in the formulation of certain pesticides, contributing to agricultural chemistry .
- Solvent Applications : As a phenolic ether, it acts as a solvent in several chemical reactions and processes .
Material Science
In material science, this compound has been incorporated into the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit properties such as enhanced thermal stability and moisture resistance when modified with pendant hydrophobic groups derived from diethoxybenzene .
Case Study: Metal-Organic Frameworks
A study demonstrated that incorporating this compound into MOFs significantly improved their thermal stability and surface area. The findings indicated that these materials could be used for gas storage applications, showcasing the compound's utility beyond traditional organic synthesis .
Environmental Applications
Recent research has highlighted the potential of this compound derivatives in environmental applications, particularly in the development of bactericides. A double-triazole substituted ethoxy compound derived from it showed significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
Case Study: Bactericidal Activity
In laboratory tests, the synthesized compound exhibited a notable reduction in bacterial growth, indicating its potential as an effective antimicrobial agent. This application underscores the relevance of this compound in public health and safety .
Analytical Chemistry
This compound is also employed in analytical chemistry for chromatographic techniques. Its properties make it suitable for use as a standard reference material in gas chromatography (GC) and mass spectrometry (MS) analyses.
Chemical Reactions Analysis
Friedel-Crafts Alkylation
1,4-Diethoxybenzene undergoes Friedel-Crafts alkylation to form sterically hindered dialkylated products. This reaction is widely used in undergraduate laboratories to demonstrate electrophilic aromatic substitution (EAS) mechanisms .
Key Data
Parameter | Value | Source |
---|---|---|
Yield | 35–40% | |
Melting Point | 100–105°C (lit. 103–105°C) | |
Catalyst | H₂SO₄ |
Notes :
-
Dialkylation dominates due to deactivation of the ring after two substitutions .
-
Microscale procedures and safety modifications (e.g., magnetic stirring) minimize risks associated with fuming acids .
Macrocyclization to Pillararenes
This compound serves as a precursor for pillararenes, macrocyclic hosts with applications in supramolecular chemistry .
Reaction Conditions
-
Formaldehyde Source : Cyclic/acyclic acetals (e.g., dimethoxymethane, 1,3-dioxolane) release formaldehyde in situ .
-
Catalysts : Lewis acids (BF₃·OEt₂, Bi(OTf)₃) or Brønsted acids (CH₃SO₃H) .
-
Solvent : 1,2-Dichloroethane maximizes yield (71%) by balancing solubility and macrocycle size selectivity .
Catalyst Impact on Yield
Catalyst | Yield (%) |
---|---|
BF₃·OEt₂ | 71 |
FeCl₃ | 35 |
Bi(OTf)₃ | 9 |
CH₃SO₃H | 49 |
Data from |
Mechanistic Insight :
-
Formaldehyde forms methylene bridges via Friedel-Crafts reactions.
-
Solvent size influences macrocycle dimensions (e.g., pillar vs. pillar6arenes) .
Microbial Degradation
Actinobacteria (e.g., Rhodococcus sp.) degrade this compound via oxidative cleavage of ether bonds .
Degradation Pathway
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Oxidation : Ether bonds are cleaved to form 4-ethoxyphenol.
-
Further Metabolism : 4-ethoxyphenol undergoes hydroxylation and ring-opening .
Degradation Rates
Substrate | Rate (nmol/min/mg protein) |
---|---|
This compound | 11.1 (Rhodococcus) |
1,4-Dimethoxybenzene | 1.6 (Rhodococcus) |
Data from |
Implications : Useful for bioremediation of alkyl ether pollutants in wastewater .
Oxidation and Functionalization
This compound derivatives participate in oxidation and coupling reactions:
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal and molecular structure of 1,4-diethoxybenzene?
To resolve the crystal structure of this compound, X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Use a diffractometer to measure atomic coordinates and displacement parameters (Table 2 and 3 in ).
- Refinement : Apply software like SHELX or WinGX for structure refinement, ensuring bond lengths and angles align with theoretical values.
- Validation : Verify results using tools like PLATON to check for crystallographic inconsistencies .
Q. How can this compound be synthesized for use in supramolecular chemistry?
A common method involves acid-catalyzed condensation :
- Procedure : React this compound with FeCl₃/choline chloride (as a catalyst) and paraformaldehyde in dichloromethane. Stir at 25°C for 4 hours, followed by extraction and column chromatography (CH₂Cl₂:petroleum ether gradient) to isolate products like diethoxypillar[6]arene (53% yield) .
- Key Parameters : Optimize formaldehyde stoichiometry (3 equivalents) and catalyst loading (15 mol%) to maximize yield.
Q. What chromatographic techniques are suitable for analyzing this compound derivatives?
Reverse-phase HPLC with diode array detection (DAD) is effective:
- Column : Supelcosil LC-ABZ+Plus C17.
- Mobile Phase : Acetonitrile-water (70:30 v/v) with 10 mM acetate buffer (pH 5).
- Conditions : 30°C, 1 mL/min flow rate, detection at 237 nm. This method achieves <5% RSD for reproducibility and LODs as low as 0.03 µg/mL .
Advanced Research Questions
Q. How should researchers address contradictions in structural data for this compound derivatives?
Contradictions (e.g., bond length discrepancies) require multi-technique validation :
- Cross-Validation : Compare X-ray data with NMR (e.g., NOESY for spatial conformation) and computational models (DFT calculations).
- Systematic Review : Follow EPA-style data quality assessment (), categorizing studies by methodology rigor and excluding outliers via statistical filters .
Q. What computational tools predict the reactivity and stability of this compound in novel reactions?
Leverage molecular modeling suites :
- Reactivity Prediction : Use PISTACHIO or REAXYS databases to simulate reaction pathways (e.g., electrophilic substitution).
- Stability Analysis : Apply DFT-based software (e.g., Gaussian) to calculate HOMO-LUMO gaps and thermodynamic stability. Validate against experimental DSC/TGA data .
Q. What methodologies assess the environmental fate of this compound degradation products?
Adopt EPA’s systematic review framework ():
- Degradation Studies : Use OECD 301B tests to measure biodegradability in aqueous systems.
- Exposure Modeling : Apply probabilistic tools (e.g., E-FAST) to estimate bioaccumulation factors.
- Data Synthesis : Filter peer-reviewed studies using Boolean terms (e.g., "this compound AND (hydrolysis OR photolysis)") while excluding non-relevant populations (e.g., occupational exposure) .
Q. Notes on Methodology
- Avoiding Bias : When synthesizing literature, exclude non-peer-reviewed sources (e.g., BenchChem, per guidelines) and prioritize databases like NIST Chemistry WebBook .
- Data Reproducibility : For synthetic protocols, report catalyst purity (e.g., FeCl₃ grade) and solvent drying methods to ensure cross-lab consistency .
Properties
IUPAC Name |
1,4-diethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGNFIQXBYRDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059549 | |
Record name | Benzene, 1,4-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-95-2 | |
Record name | 1,4-Diethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diethoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Diethoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,4-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y51501JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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